N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and thiazolidinone precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone or haloaldehyde.
Coupling of the Indole and Thiazolidinone Rings: This step typically involves a condensation reaction under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: shares structural similarities with other indole and thiazolidinone derivatives.
Indole Derivatives: Compounds containing the indole ring, known for their diverse biological activities.
Thiazolidinone Derivatives: Compounds with the thiazolidinone ring, often studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H23N3O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-5-6-9-12-22-15-11-8-7-10-14(15)16(18(22)25)17-19(26)23(20(27)28-17)21-13(2)24/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,21,24)/b17-16- |
InChI Key |
XLKJISWIKKYOCF-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C)C1=O |
Origin of Product |
United States |
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